6-(Morpholin-4-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE is a complex organic compound that belongs to the class of triazolophthalazine derivatives. This compound is characterized by the presence of a pentafluoroethyl group attached to a triazolo[3,4-a]phthalazine core, which is further linked to a morpholine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-(1,1,2,2,2-pentafluoroethyl)-1,2,4-triazole with phthalic anhydride to form the triazolophthalazine core. This intermediate is then reacted with morpholine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group or the morpholine ring can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group and the triazolophthalazine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]MORPHOLINE can be compared with other similar compounds, such as:
3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-OL: This compound has a similar triazole core but differs in the attached functional groups and overall structure.
4-(1,1,2,2,2-PENTAFLUOROETHYL)BENZOIC ACID: This compound contains the pentafluoroethyl group but has a different core structure, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12F5N5O |
---|---|
Molecular Weight |
373.28 g/mol |
IUPAC Name |
4-[3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]morpholine |
InChI |
InChI=1S/C15H12F5N5O/c16-14(17,15(18,19)20)13-22-21-11-9-3-1-2-4-10(9)12(23-25(11)13)24-5-7-26-8-6-24/h1-4H,5-8H2 |
InChI Key |
PRLLTPHJWXEIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN3C(=NN=C3C(C(F)(F)F)(F)F)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.